molecular formula C12H9ClN2O3 B12902491 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole CAS No. 51978-97-3

5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole

Cat. No.: B12902491
CAS No.: 51978-97-3
M. Wt: 264.66 g/mol
InChI Key: MCFYXKRWSJKGFP-QPJJXVBHSA-N
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Description

5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of an isoxazole ring substituted with a 4-chlorostyryl group, a methyl group, and a nitro group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the 4-Chlorostyryl Group: The 4-chlorostyryl group can be introduced via a between a 4-chlorostyrene and the isoxazole derivative.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted styryl derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorostyryl)-3-methylisoxazole: Lacks the nitro group, which may result in different chemical and biological properties.

    5-(4-Methylstyryl)-3-methyl-4-nitroisoxazole: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and biological activity.

    5-(4-Chlorostyryl)-3-ethyl-4-nitroisoxazole: Substitution of the methyl group with an ethyl group, affecting its steric and electronic properties.

Uniqueness

The presence of the 4-chlorostyryl group, the methyl group, and the nitro group in 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole imparts unique chemical reactivity and biological activity to the compound. These substituents contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry and material science.

Properties

CAS No.

51978-97-3

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+

InChI Key

MCFYXKRWSJKGFP-QPJJXVBHSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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